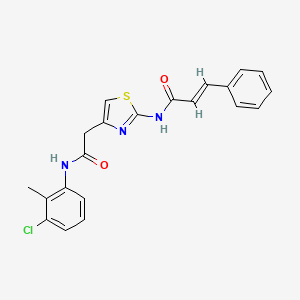

![molecular formula C20H22N2O4 B2892008 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide CAS No. 921842-73-1](/img/structure/B2892008.png)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

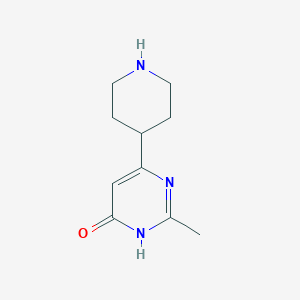

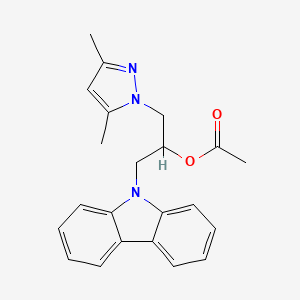

The compound “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . It also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of seven-membered heterocyclic ring containing oxygen and nitrogen atoms.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and tetrahydrobenzo[b][1,4]oxazepin groups would likely have a significant impact on its three-dimensional structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists Development

The chemical compound has been explored in the context of developing potent serotonin-3 (5-HT3) receptor antagonists. Research led by Harada et al. (1995) delved into structure-activity relationships (SAR) of related compounds, finding that specific modifications in the aromatic nucleus can significantly enhance 5-HT3 receptor antagonistic activity. This work underscores the compound's potential in therapeutic applications, especially for conditions modulated by 5-HT3 receptors (Harada et al., 1995).

Innovative Oxazapolycyclic Skeletons

Petrovskii et al. (2017) have synthesized novel fused oxazapolycyclic skeletons, demonstrating strong blue emission in dichloromethane. This research opens avenues for using such compounds in photophysical applications and as a base for developing new materials with unique luminescent properties (Petrovskii et al., 2017).

Alzheimer's Disease Imaging

In the realm of Alzheimer's disease research, a study by Cui et al. (2012) synthesized and evaluated radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid plaques via positron emission tomography (PET). This highlights the potential of such compounds in diagnosing neurodegenerative diseases, offering a path toward early detection and monitoring of Alzheimer's disease progression (Cui et al., 2012).

Tubulin Polymerization Inhibition

Research focused on the inhibition of tubulin polymerization for targeting tumor vasculature identifies dibenz[c,e]oxepines as potential therapeutics. Edwards et al. (2011) synthesized various substituted dibenzoxepines, demonstrating significant activity against leukemia cells in vitro. This research contributes to the development of new cancer treatments by targeting cell division processes (Edwards et al., 2011).

Antimicrobial Activity

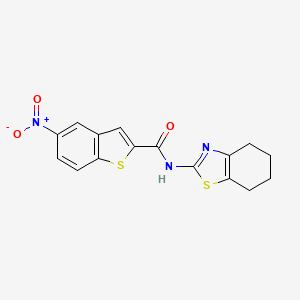

The synthesis and antimicrobial screening of thiazole ring-incorporating derivatives have shown promising results against both bacterial and fungal infections. Desai et al. (2013) explored a series of compounds for their in vitro antibacterial and antifungal activities, providing a foundation for developing new antimicrobial agents to combat resistant microbial diseases (Desai et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-25-15-8-5-13(6-9-15)18(23)21-14-7-10-17-16(11-14)22-19(24)20(2,3)12-26-17/h5-11H,4,12H2,1-3H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUIWSQYUFBTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyridazin-3-yl)amino]ethan-1-ol](/img/structure/B2891929.png)

![(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B2891933.png)

![3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2891937.png)

![(Z)-2-Methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B2891942.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)